molecular formula C17H27NO3 B12165780 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

Cat. No.: B12165780
M. Wt: 293.4 g/mol
InChI Key: UGOAGCAVPCSLHF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol is a propan-2-ol derivative featuring a 2,6-dimethylpiperidine moiety and a 3-methoxyphenoxy substituent. The compound has been cataloged as a discontinued product by CymitQuimica in both its free base and hydrochloride forms (Ref: 10-F746397; CAS: 1221792-34-2) .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C17H27NO3/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3

InChI Key

UGOAGCAVPCSLHF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2,6-dimethylpiperidine.

    Attachment of the Propanol Group: The propanol group can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable halogenated alcohol.

    Introduction of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate compound with 3-methoxyphenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues with Piperidine/Morpholine Substituents

a. 1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
  • Structural difference: Replaces the dimethylpiperidine group with a 2,6-dimethylmorpholino ring.
b. 1-Chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol (Compound 10)
  • Structural difference: Substitutes the 3-methoxyphenoxy group with a chlorine atom.
  • Synthetic relevance : Synthesized via epichlorohydrin intermediates, a common strategy in β-blocker development. The chloro derivative serves as a precursor for further functionalization .
c. Compound 17: 1-(4-((5-(4-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylimino)methyl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
  • Structural difference: Incorporates a thiadiazole-imino-phenoxy group instead of 3-methoxyphenoxy.

Functional Analogues with Propan-2-ol Backbone

a. (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (10)
  • Structural difference: Replaces the dimethylpiperidine with a 2-(2-methoxyphenoxy)ethylamino group and adds an indole moiety.
  • Activity: Demonstrates α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects. The indole group may contribute to spasmolytic activity .
b. 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol (14)
  • Structural difference: Substitutes the dimethylpiperidine with a benzimidazole-imino group.
  • Pharmacokinetic note: Higher molecular weight (m/z=404 [M+H]) may affect metabolic stability compared to the target compound .
c. Nadolol (MM0439.00)
  • Structural similarity : Shares the propan-2-ol backbone and aryloxy substituents.
  • Key difference: Nadolol lacks the dimethylpiperidine group, instead featuring a naphthalen-1-yloxy group. Clinically, it is a non-selective β-blocker, suggesting the target compound’s dimethylpiperidine may modulate receptor selectivity .

Biological Activity

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol is a synthetic organic compound classified as a piperidine derivative. Its chemical formula is C₁₄H₁₈N₂O₃, with a molecular weight of approximately 270.30 g/mol. The compound features a piperidine ring that is substituted with a methoxyphenoxy group and a propanol moiety, which contribute to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The unique combination of functional groups allows for modulation of pharmacological properties, enhancing its efficacy in biological systems.

Biological Activities

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit broad-spectrum antimicrobial properties. The piperidine derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The methoxyphenoxy group is known for its potential anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis or other inflammatory disorders.
  • CNS Modulation : As a piperidine derivative, this compound may interact with central nervous system (CNS) receptors, potentially influencing mood and cognitive functions. This suggests possible applications in treating psychiatric disorders.

Comparative Analysis

To better understand the uniqueness of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol, a comparison with structurally similar compounds can be insightful.

Compound NameStructureKey Activities
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-olStructureAntimicrobial, anti-inflammatory
1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-olStructureCNS effects, potential antihypertensive

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that piperidine derivatives significantly reduced bacterial colony counts in vitro. The results indicated that these compounds could aggregate bacterial cells and inhibit their growth through reactive intermediates generated during enzymatic reactions .
  • CNS Interaction : Research involving similar compounds has shown potential for modulating neurotransmitter release through adrenergic receptor interaction. This opens avenues for developing treatments for anxiety or depression.

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